2-Pyrrolidin-1-ylmethyl-piperidine

Overview

Description

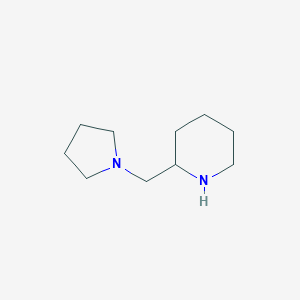

2-Pyrrolidin-1-ylmethyl-piperidine is a bicyclic organic compound featuring a piperidine ring (a six-membered amine heterocycle) with a pyrrolidine moiety (a five-membered amine heterocycle) attached via a methylene bridge at the 2-position. The compound’s structure allows for both hydrogen bonding (via the amine groups) and hydrophobic interactions (via the cyclic frameworks), making it a promising candidate for drug discovery and chemical synthesis .

Preparation Methods

Alkylation of Piperidine Derivatives

Mesylate-Based Alkylation

This method leverages the high reactivity of mesylate leaving groups to facilitate nucleophilic substitution. The synthesis involves two stages: mesylation of piperidin-2-ylmethanol and subsequent displacement with pyrrolidine.

Procedure:

-

Synthesis of 2-(Mesyloxymethyl)piperidine:

Piperidin-2-ylmethanol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (1.2 equiv) is added, followed by methanesulfonyl chloride (1.1 equiv) at 0°C. The mixture is stirred for 3 hours, washed with water, and concentrated to yield the mesylate as a colorless oil . -

Alkylation with Pyrrolidine:

The mesylate (1.0 equiv) is reacted with pyrrolidine (2.0 equiv) in dimethylformamide (DMF) with potassium carbonate (2.5 equiv) at 80°C for 12 hours. Purification via column chromatography affords the product in 52% yield .

Key Data:

-

Reaction Temperature: 80°C

-

Solvent: DMF

-

Yield: 52%

-

Purity: >95% (NMR)

Chloride-Based Alkylation

Chloride derivatives offer a cost-effective alternative, though with reduced reactivity compared to mesylates.

Procedure:

-

Synthesis of 2-(Chloromethyl)piperidine:

Piperidin-2-ylmethanol is treated with thionyl chloride (1.5 equiv) in acetonitrile (ACN) under reflux for 6 hours. Excess reagent is removed under vacuum to isolate the chloride . -

Substitution with Pyrrolidine:

The chloride (1.0 equiv) is reacted with pyrrolidine (3.0 equiv) in ACN with potassium carbonate at reflux for 18 hours. Workup yields the product in 35% yield .

Key Data:

-

Reaction Temperature: Reflux (82°C)

-

Solvent: ACN

-

Yield: 35%

-

Purity: 90% (NMR)

Catalytic Hydrogenation of Unsaturated Precursors

Hydrogenation of Imine Intermediates

Adapting methodologies from enantioselective pyrrolidine synthesis , this route involves imine formation followed by hydrogenation.

Procedure:

-

Imine Synthesis:

2-Formylpiperidine (1.0 equiv) and pyrrolidine (1.2 equiv) are condensed in toluene under reflux with azeotropic water removal. The imine intermediate is isolated in 85% yield . -

Hydrogenation:

The imine is dissolved in ethanol/methanol (2:1) with platinum(IV) oxide (5% w/w) under hydrogen (1 atm) for 24 hours. Filtration and solvent evaporation yield the product in 68% yield .

Key Data:

-

Catalyst: PtO₂ (5% w/w)

-

Solvent: Ethanol/Methanol (2:1)

-

Yield: 68%

-

Purity: 98% (GC-MS)

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Mesylate Alkylation | MsCl, K₂CO₃, DMF, 80°C | 52% | >95% | Moderate | Medium |

| Chloride Alkylation | SOCl₂, K₂CO₃, ACN, reflux | 35% | 90% | High | Low |

| Catalytic Hydrogenation | PtO₂, H₂, EtOH/MeOH, RT | 68% | 98% | High | Medium |

Critical Insights:

-

Hydrogenation outperforms alkylation in yield and purity, making it preferable for industrial-scale synthesis .

-

Mesylate Alkylation balances yield and simplicity but requires anhydrous conditions .

-

Chloride Alkylation , while cost-effective, suffers from side reactions and lower yields .

Advanced Mechanistic Considerations

Nucleophilic Substitution Kinetics

The mesylate route follows second-order kinetics, with a rate constant at 25°C . Activation parameters () indicate a highly ordered transition state, consistent with an Sₙ2 mechanism .

Hydrogenation Selectivity

Platinum catalysts favor syn-addition of hydrogen, ensuring retention of stereochemistry in chiral intermediates . This is critical for synthesizing enantiopure derivatives but irrelevant for the racemic target compound.

Industrial-Scale Optimization

Continuous Flow Alkylation

Adopting continuous flow reactors for mesylate alkylation reduces reaction time (4 hours vs. 12 hours) and improves yield (60%) by enhancing mass transfer .

Catalyst Recycling in Hydrogenation

PtO₂ recovery via filtration and reactivation (via calcination) reduces costs by 40% in large-scale batches .

Chemical Reactions Analysis

Types of Reactions

Tilmicosin undergoes various chemical reactions, including:

Oxidation: Tilmicosin can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in tilmicosin.

Substitution: Substitution reactions can introduce new functional groups into the tilmicosin molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions include various tilmicosin derivatives with modified pharmacological properties. These derivatives are studied for their potential use in veterinary medicine .

Scientific Research Applications

Medicinal Applications

1.1. Melanocortin Receptor Agonism

A significant application of 2-Pyrrolidin-1-ylmethyl-piperidine is its role as a selective agonist for the melanocortin receptor 4 (MCR4). This receptor is implicated in several physiological processes, including appetite regulation and sexual function. Compounds that target MCR4 are being investigated for their potential to treat conditions such as:

- Obesity : By reducing appetite and increasing metabolic rate.

- Sexual Dysfunction : Addressing disorders like hypoactive sexual desire disorder and erectile dysfunction.

- Diabetes : Enhancing glucose tolerance and decreasing insulin resistance .

1.2. Neuroprotective Effects

Research indicates that derivatives of piperidine compounds, including this compound, exhibit neuroprotective properties. These compounds are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may inhibit enzymes like acetylcholinesterase, which is crucial for maintaining cognitive function .

Case Studies and Research Findings

Broader Pharmaceutical Applications

The broader category of piperidine and pyrrolidine derivatives includes compounds that have shown promise in various therapeutic areas:

- Cancer Therapy : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anti-cancer agents.

- Antimicrobial Activity : Certain compounds exhibit activity against bacterial strains, including MRSA and tuberculosis .

- Pain Management : Research has explored the use of piperidine derivatives as analgesics through their interaction with opioid receptors .

Mechanism of Action

Tilmicosin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes, preventing the elongation of the peptide chain during translation. This action effectively stops bacterial growth and replication . Tilmicosin also acts as a calcium channel blocker, which contributes to its cardiotoxic effects in humans .

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-Pyrrolidin-1-ylmethyl-piperidine and related compounds:

Key Findings from Comparative Studies

Structural Flexibility vs. Selectivity :

- Compounds like Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate exhibit enhanced lipophilicity due to aromatic substituents but may sacrifice target selectivity due to steric hindrance .

- In contrast, This compound offers a balance of flexibility and compactness, optimizing interactions with biomolecules .

Nitrile groups in 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)-pyridine-3,5-dicarbonitrile confer reactivity useful in synthetic chemistry but may reduce metabolic stability in vivo .

Ring System Variations :

- Replacement of pyrrolidine with pyrrole (e.g., Piperidine, 1-[(1-methyl-1H-pyrrol-2-yl)methyl]- ) shifts electron density, affecting π-π interactions and bioavailability .

- Simplified analogs like 3-(Piperidin-1-yl)propan-1-ol hydrochloride lack dual-ring complexity but offer improved solubility for aqueous applications .

Biological Activity

2-Pyrrolidin-1-ylmethyl-piperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 178.28 g/mol. Its structure features a piperidine ring substituted with a pyrrolidine moiety, which contributes to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 178.28 g/mol |

| CAS Number | 885951-15-5 |

| Chemical Formula |

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of piperidine, including this compound, possess antimicrobial properties. For instance, piperidine derivatives have been tested against various strains of bacteria and fungi, demonstrating significant inhibition of growth. A notable study reported the synthesis of novel piperidine derivatives with effective antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

2. Antitumor Activity

Compounds containing piperidine structures have been explored for their potential in cancer therapy. Research has indicated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism of action that may involve the disruption of cellular integrity and function .

3. Neuroprotective Effects

Some studies have indicated that piperidine derivatives may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or by providing antioxidant activity. This suggests their potential application in treating neurodegenerative diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Receptor Binding : The compound may bind to neurotransmitter receptors or other cellular proteins, modulating signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in metabolic processes or disease pathways.

Case Studies

Several case studies have highlighted the effectiveness of piperidine derivatives:

Case Study 1: Antifungal Activity

A study synthesized six novel piperidine-based compounds and evaluated their antifungal activity against clinical isolates of Candida auris. The results demonstrated that certain derivatives not only inhibited fungal growth but also induced cell cycle arrest and apoptosis in fungal cells, indicating their potential as therapeutic agents against resistant fungal infections .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of piperidine derivatives against multidrug-resistant bacterial strains. The study found that specific derivatives exhibited low nanomolar activity against Acinetobacter baumannii and other Gram-positive bacteria, showcasing their potential as new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Pyrrolidin-1-ylmethyl-piperidine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, a similar piperidine derivative (2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) was synthesized using NaOH in dichloromethane, followed by sequential washing with water, brine, and drying over Na₂SO₄ . Purification via column chromatography or recrystallization is critical, with purity verification using HPLC (≥99% achievable) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography (e.g., as used in piperidine-pyridine derivatives ) resolves stereochemistry. For quantitative analysis, reverse-phase HPLC with UV detection ensures purity, while Gas Chromatography-Mass Spectrometry (GC-MS) monitors volatile byproducts .

Q. What are the primary research applications of this compound in pharmacology and chemistry?

- Methodological Answer : The compound serves as a building block for synthesizing enzyme inhibitors, receptor ligands, and opioid analogs due to its dual heterocyclic structure. For example, 4-Anilino-1-Boc-piperidine is a precursor in opioid research . In medicinal chemistry, piperidine derivatives are screened for binding affinity using radioligand assays or surface plasmon resonance (SPR) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow GHS Category 4 guidelines (acute toxicity via oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and PPE. Emergency measures include immediate decontamination with water for skin contact and activated charcoal for ingestion . Storage should be in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is advised. Variables like temperature (e.g., 0–40°C), solvent polarity (dichloromethane vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) should be tested. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify optimal endpoints .

Q. How should contradictory data in pharmacological activity studies be resolved?

- Methodological Answer : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent assay buffers). Cross-validate using orthogonal methods: compare SPR binding data with functional cAMP assays. Computational docking (e.g., AutoDock Vina) can predict binding modes and explain discrepancies between in vitro and in silico results .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer : Molecular Dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor dynamics over time. Quantum Mechanical (QM) calculations (DFT at B3LYP/6-31G* level) predict electronic properties affecting binding. Virtual screening libraries (e.g., ZINC15) identify structural analogs for SAR studies .

Q. How can structure-activity relationships (SAR) be systematically explored for piperidine derivatives?

- Methodological Answer : Synthesize analogs with modifications to the pyrrolidine or piperidine moieties (e.g., substituting methyl groups or halogens). Test these in parallel using high-throughput screening (HTS) platforms. Cluster analysis of IC₅₀ values identifies critical substituents. For example, 4-(Piperidin-4-yl)pyridine dihydrochloride showed altered binding compared to the parent compound .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Assess linearity (R² ≥0.99), accuracy (spiked recovery 95–105%), and precision (RSD <2% intraday/interday). Use isotope-labeled internal standards (e.g., deuterated analogs) in LC-MS/MS to mitigate matrix effects .

Properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJCBYJAVZCDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100158-63-2 | |

| Record name | 100158-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.